

ATTO 514 for STED Microscopy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the fluorescent dye **ATTO 514** in Stimulated Emission Depletion (STED) microscopy. **ATTO 514** is a hydrophilic fluorophore known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability, making it a robust candidate for super-resolution imaging applications like STED. [1][2][3]

Photophysical Properties of ATTO 514

ATTO 514 exhibits spectral characteristics that are highly compatible with common STED microscope setups. Its strong absorption and high quantum yield ensure a bright, detectable signal, which is crucial for overcoming the signal reduction inherent in the STED process.[1][4] Its notable photostability is essential for withstanding the high laser powers used for depletion. [1][2]

Table 1: Photophysical Properties of ATTO 514



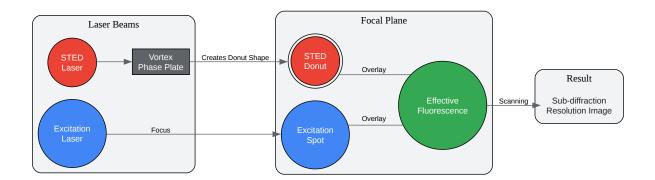
Property	Value	Reference
Absorption Maximum (λabs)	511 nm	[1][4][5]
Fluorescence Maximum (λfl)	532 nm	[1][4][5]
Molar Extinction Coefficient (εmax)	1.15 x 10 ⁵ M ⁻¹ cm ⁻¹	[1][4][5]
Fluorescence Quantum Yield (ηfl)	85 %	[1][4][5]

| Fluorescence Lifetime (τ fl) | 3.9 ns |[1][4][5] |

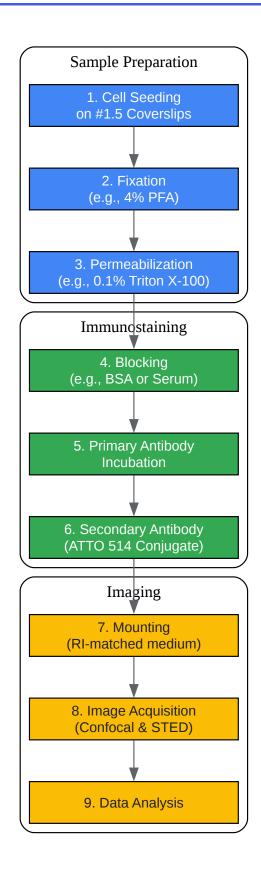
Principle of STED and Recommended Setup for ATTO 514

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the diffraction-limited excitation spot.[6] This is accomplished by overlaying the Gaussian-shaped excitation laser spot with a donut-shaped "STED" or "depletion" laser beam.
[6] The STED laser has a longer wavelength than the fluorophore's emission and forces excited molecules back to the ground state via stimulated emission, preventing them from fluorescing.
[6][7] Only molecules at the central zero-intensity point of the donut are permitted to fluoresce, effectively narrowing the point spread function (PSF) and improving resolution.[7]









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